![molecular formula C14H12O3 B8574992 3-[(E)-but-1-enyl]-4-hydroxynaphthalene-1,2-dione](/img/structure/B8574992.png)
3-[(E)-but-1-enyl]-4-hydroxynaphthalene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(E)-but-1-enyl]-4-hydroxynaphthalene-1,2-dione is a naphthoquinone derivative known for its unique chemical structure and potential applications in various scientific fields. This compound features a naphthoquinone core with a hydroxy group at the 2-position and a butenyl side chain at the 3-position. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a subject of interest in research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-but-1-enyl]-4-hydroxynaphthalene-1,2-dione typically involves the alkylation of 2-hydroxy-1,4-naphthoquinone with 1-butenyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide in an appropriate solvent like dimethyl sulfoxide (DMSO) or acetone. The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-[(E)-but-1-enyl]-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The naphthoquinone core can be reduced to form hydroquinone derivatives.
Substitution: The butenyl side chain can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of substituted naphthoquinone derivatives.
Applications De Recherche Scientifique
3-[(E)-but-1-enyl]-4-hydroxynaphthalene-1,2-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-[(E)-but-1-enyl]-4-hydroxynaphthalene-1,2-dione involves its interaction with various molecular targets and pathways. The hydroxy and naphthoquinone moieties allow it to participate in redox reactions, potentially affecting cellular processes. It may also interact with enzymes and proteins, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Hydroxy-1,4-naphthoquinone: Lacks the butenyl side chain but shares the naphthoquinone core.
3-(1-n-Butenyl)-1,4-naphthoquinone: Lacks the hydroxy group but has the butenyl side chain.
Lawsone (2-Hydroxy-1,4-naphthoquinone): A naturally occurring compound with similar structure but without the butenyl side chain.
Uniqueness: 3-[(E)-but-1-enyl]-4-hydroxynaphthalene-1,2-dione is unique due to the presence of both the hydroxy group and the butenyl side chain, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Propriétés
Formule moléculaire |
C14H12O3 |
|---|---|
Poids moléculaire |
228.24 g/mol |
Nom IUPAC |
3-but-1-enyl-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C14H12O3/c1-2-3-6-11-12(15)9-7-4-5-8-10(9)13(16)14(11)17/h3-8,15H,2H2,1H3 |
Clé InChI |
OCJSSYHNQRKXTO-UHFFFAOYSA-N |
SMILES canonique |
CCC=CC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



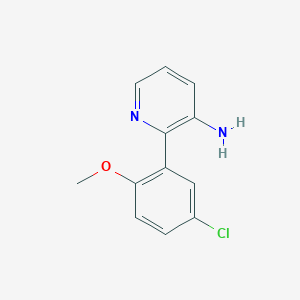
![1-[2-(1-Methyl-1H-pyrrol-2-YL)ethyl]-1H-imidazole](/img/structure/B8574932.png)
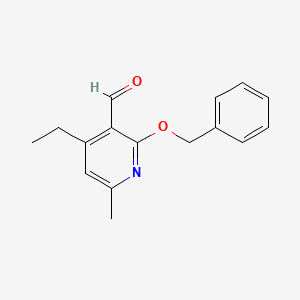
![1-[4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-carbonyl]piperidine-4-carboxamide](/img/structure/B8574949.png)
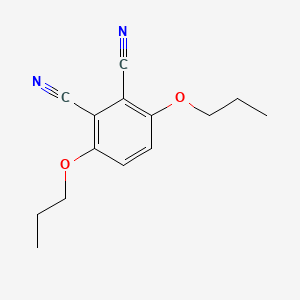
![(S)-7-[(S)-1-Phenylethyl]amino-5-azaspiro[2.4]heptane](/img/structure/B8574967.png)
![3-(4-Aminothieno[3,2-d]pyrimidine-7-carboxamido)-4-methylbenzoic acid](/img/structure/B8574987.png)
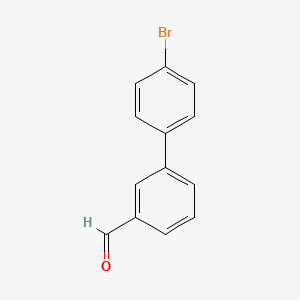
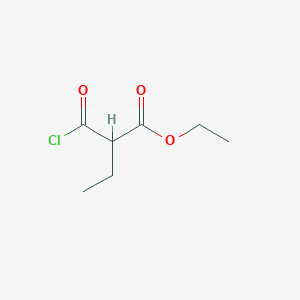
![N-[5-(2-Aminoethyl)-1,3-thiazol-2-yl]-N'-(3-fluorophenyl)urea](/img/structure/B8575004.png)
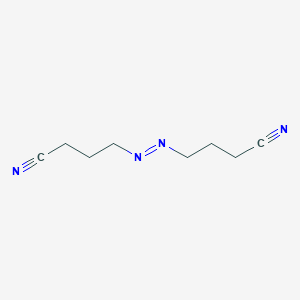
![N-[5-(hydroxymethyl)pyridin-2-yl]acetamide](/img/structure/B8575012.png)
![(1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carbonitrile](/img/structure/B8575020.png)
